

Phaseollin: A Technical Overview of its Chemical Structure and Biological Activities

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Compound of Interest

Compound Name: *Phaseollin*
Cat. No.: B10852554

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Introduction

Phaseollin is a naturally occurring pterocarpan, a class of isoflavonoids, that functions as a phytoalexin in various leguminous plants, most notably the common bean (*Phaseolus vulgaris*). [1] As a key component of the plant's defense mechanism against pathogens, **phaseollin** has garnered significant interest for its diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **phaseollin**, with a focus on its underlying mechanism of action.

Chemical Structure and Physicochemical Properties

Phaseollin is a prenylated pterocarpan with the chemical formula C₂₀H₁₈O₄.[2] Its rigid pentacyclic structure is characterized by a fused furan ring system attached to a chromane moiety. The stereochemistry of the chiral centers at positions 6b and 12b is crucial for its biological activity.

Systematic IUPAC Name: (6bR,12bR)-3,3-dimethyl-6b,12b-dihydro-3H,7H-furo[3,2-c:5,4-f]dichromen-10-ol

CAS Number: 13401-40-6

Molecular Formula: C₂₀H₁₈O₄

Molecular Weight: 322.36 g/mol

The key structural features include a dimethylchromene ring and a hydroxyl group on the aromatic ring, which contribute to its lipophilicity and potential for hydrogen bonding.

| Property | Value | Source |
|------------------------|--------------|---------------------|
| Melting Point | 177-178 °C | [2] |
| pKa (strongest acidic) | 9.13 | [2] |
| logP | 3.6 | [2] |
| Water Solubility | 7.0 mg/L | |
| Appearance | Solid powder | |

Quantitative Biological Activity

Phaseollin has demonstrated a range of biological activities. The following table summarizes the available quantitative data. It is important to note that while anti-inflammatory and antioxidant activities have been well-documented qualitatively, specific IC₅₀ values for the pure compound are not consistently reported in the literature.

| Activity | Assay/Organism | Result | Source |
|-------------------|---|---|--------|
| Antifungal | Penicillium roqueforti | MIC: 30.9 mg of protein/ml (for water-soluble extract containing phaseolin) | |
| Antifungal | Mycosphaerella arachidicola | IC50: 3 μ M (for a 5.4-kDa antifungal peptide from <i>P. vulgaris</i>) | |
| Antioxidant | DPPH radical scavenging | Demonstrated activity in sera of mice | |
| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition | |
| Anti-inflammatory | Downregulation of iNOS and COX-2 expression | Dose-dependent inhibition | |

Experimental Protocols

Isolation from *Phaseolus vulgaris*

While a specific, detailed protocol for the isolation of pure **phaseolin** is not readily available, a general procedure can be inferred from protocols for the extraction of other constituents from *Phaseolus vulgaris*.

General Workflow for Extraction:

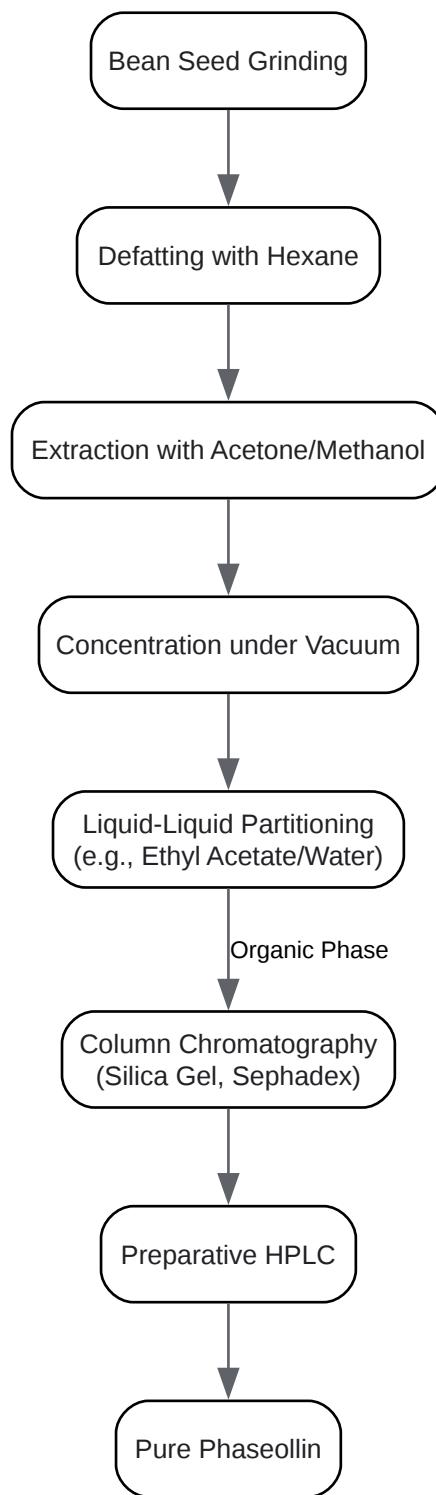
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Figure 1. Generalized workflow for the isolation of **phaseollin**.

- Grinding and Defatting: Dried and ground bean seeds are first defatted using a non-polar solvent like hexane to remove lipids.
- Extraction: The defatted material is then extracted with a more polar solvent, such as a mixture of acetone and water or methanol, to isolate a broad range of compounds including isoflavonoids.
- Concentration and Partitioning: The crude extract is concentrated under reduced pressure, and the resulting residue is subjected to liquid-liquid partitioning between an organic solvent (e.g., ethyl acetate) and water. **Phaseollin**, being moderately polar, is expected to partition into the organic phase.
- Chromatographic Purification: The organic phase is then subjected to successive chromatographic techniques, such as column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **phaseollin**.

Total Synthesis

The total synthesis of **phaseollin** has been reported in the scientific literature, providing a means to obtain the compound for further study without relying on natural sources. However, a detailed, step-by-step experimental protocol is not available in the public domain. The synthesis typically involves the construction of the pterocarpan skeleton followed by the introduction of the prenyl group.

Spectroscopic Characterization

The structural elucidation of **phaseollin** relies on a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete assignment of ^1H and ^{13}C NMR spectra is essential for confirming the structure and stereochemistry of **phaseollin**. While several studies have utilized NMR for the analysis of compounds from *Phaseolus vulgaris*, a comprehensive and publicly available dataset of assigned ^1H and ^{13}C NMR data for pure **phaseollin** is currently lacking.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule.

Mechanism of Action: Anti-inflammatory Signaling Pathway

Phaseollin exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB α . Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB α , leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding for pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) and enzymes (e.g., iNOS, COX-2).

Phaseollin has been shown to inhibit this cascade by preventing the degradation of IκB α , thereby blocking the nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators.

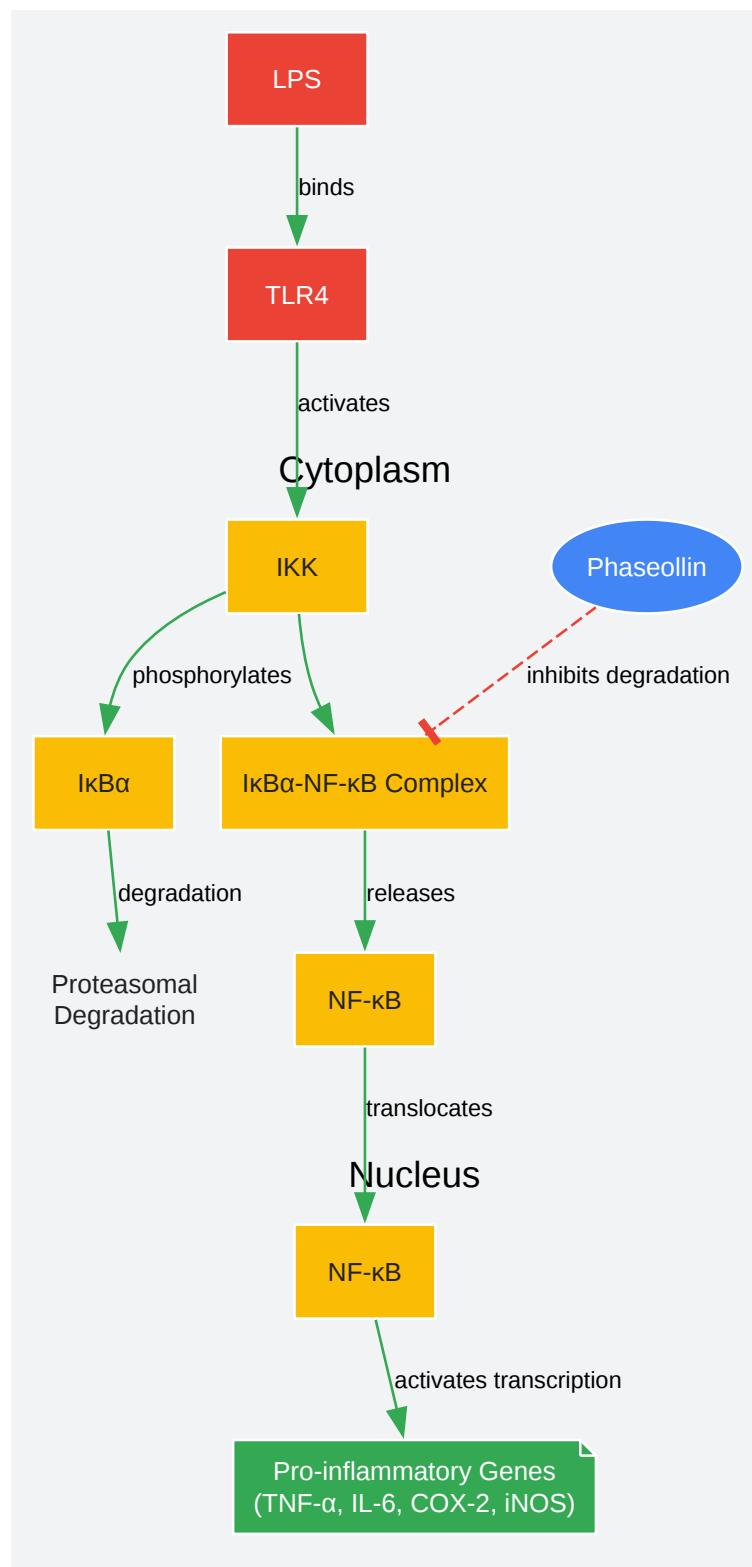
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Figure 2. Anti-inflammatory mechanism of **Phaseollin** via inhibition of the NF-κB pathway.

Conclusion

Phaseollin is a promising natural product with a well-defined chemical structure and significant biological potential. Its antifungal, antioxidant, and particularly its anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, make it a compelling candidate for further investigation in the development of novel therapeutic agents. Future research should focus on obtaining more comprehensive quantitative biological data, including specific IC₅₀ values for its various activities, as well as detailed protocols for its synthesis and isolation to facilitate broader access for the scientific community. Furthermore, the elucidation of its complete NMR spectral data is crucial for its unambiguous identification and characterization in complex biological matrices.

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References

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